An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-methylphenyl)-1,2,4,5-tetrazine
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-methylphenyl)-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4,5-tetrazine scaffold has emerged as a privileged structural motif in a multitude of scientific disciplines, ranging from materials science to chemical biology.[1][2] These nitrogen-rich heterocyclic compounds are notable for their unique electronic properties, often exhibiting intense coloration and fluorescence.[1][2] A key feature of 1,2,4,5-tetrazines is their participation in inverse electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of bioorthogonal chemistry.[3][4][5] This "click chemistry" allows for the rapid and specific ligation of tetrazines with strained alkenes or alkynes under physiological conditions, enabling applications such as in vivo imaging, drug delivery, and protein labeling.[3][5][6]
This guide provides a comprehensive overview of the synthesis and characterization of a specific, unsymmetrically substituted derivative, 3-(4-methylphenyl)-1,2,4,5-tetrazine. The introduction of the 4-methylphenyl (p-tolyl) group can modulate the electronic properties and, consequently, the reactivity and physical characteristics of the tetrazine core. This document will detail a robust synthetic protocol, explain the underlying chemical principles, and provide a thorough guide to the analytical techniques required to confirm the structure and purity of the target compound.
Synthesis of 3-(4-methylphenyl)-1,2,4,5-tetrazine
The synthesis of 1,2,4,5-tetrazines is typically a two-step process involving the formation of a dihydro-1,2,4,5-tetrazine intermediate, followed by an oxidation step to yield the aromatic tetrazine.[1] The Pinner synthesis and its modifications are among the most common and versatile methods for constructing the tetrazine ring.[1] This approach generally involves the reaction of a nitrile with hydrazine to form an amidrazone, which then cyclizes to the dihydrotetrazine.
For the synthesis of unsymmetrical tetrazines like 3-(4-methylphenyl)-1,2,4,5-tetrazine, a common strategy involves the reaction of an imidate or, more directly, a nitrile with hydrazine in the presence of a second carbon source. A solid-phase synthesis approach has also been described which can be advantageous for producing unsymmetrical tetrazines with high purity.[7]
The following protocol outlines a solution-phase synthesis adapted from established methodologies for creating monosubstituted and unsymmetrical tetrazines.
Synthetic Scheme
Caption: Synthetic pathway for 3-(4-methylphenyl)-1,2,4,5-tetrazine.
Experimental Protocol
Step 1: Synthesis of 3-(4-methylphenyl)-1,4-dihydro-1,2,4,5-tetrazine
This step utilizes a thiol-promoted reaction where dichloromethane serves as the carbon source for the unsubstituted position of the tetrazine ring.[7]
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add p-tolunitrile (1 equivalent).
-
Dissolve the nitrile in dichloromethane (DCM), which also acts as a reactant.
-
Add 3-mercaptopropionic acid (3 equivalents) to the solution.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Carefully add hydrazine hydrate (1 equivalent) dropwise to the reaction mixture at room temperature. Caution: Hydrazine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, nitrile or chloroprene gloves, and safety goggles.[8][9]
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture may contain the precipitated dihydrotetrazine product. The solid can be collected by filtration, washed with cold DCM, and dried under vacuum.
Step 2: Oxidation to 3-(4-methylphenyl)-1,2,4,5-tetrazine
The dihydrotetrazine intermediate is oxidized to the final aromatic tetrazine using an in-situ generation of nitrous acid.[1]
-
Suspend the crude 3-(4-methylphenyl)-1,4-dihydro-1,2,4,5-tetrazine in glacial acetic acid or a mixture of water and a suitable organic solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO2) (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. The color of the reaction mixture should change to a characteristic pink or red, indicating the formation of the tetrazine.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 3-(4-methylphenyl)-1,2,4,5-tetrazine as a colored solid.
Safety Considerations
-
Hydrazine: Hydrazine is a particularly hazardous substance. It is acutely toxic, corrosive, and a suspected carcinogen.[8][9] All manipulations involving hydrazine must be performed in a chemical fume hood.[9] In case of skin contact, immediately wash the affected area with copious amounts of water.[8] For spills, evacuate the area and follow institutional emergency procedures.[9]
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.
Characterization of 3-(4-methylphenyl)-1,2,4,5-tetrazine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of 3-(4-methylphenyl)-1,2,4,5-tetrazine is expected to show distinct signals for the aromatic protons of the p-tolyl group and the methyl protons. The proton on the tetrazine ring (at the 6-position) will appear as a singlet at a downfield chemical shift, typically above 10 ppm.[4] The aromatic protons of the p-tolyl group will appear as two doublets in the aromatic region (around 7-9 ppm). The methyl protons will be a singlet in the aliphatic region (around 2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the tetrazine ring and the p-tolyl group. The carbon atoms of the tetrazine ring are highly deshielded and will appear at a significant downfield shift, typically in the range of 160-170 ppm.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For 3-(4-methylphenyl)-1,2,4,5-tetrazine (C₉H₈N₄), the expected exact mass can be calculated and compared with the experimental value.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-(4-methylphenyl)-1,2,4,5-tetrazine is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N stretching of the tetrazine ring, and C=C stretching of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
1,2,4,5-Tetrazines are known for their characteristic intense color, which arises from a weak n→π* electronic transition.[1] The UV-Vis spectrum will show a characteristic absorption maximum in the visible region (typically around 520-540 nm), which is responsible for the compound's color.
Expected Analytical Data
| Analytical Technique | Expected Data for 3-(4-methylphenyl)-1,2,4,5-tetrazine |
| ¹H NMR | ~10.4 ppm (s, 1H, tetrazine-H), ~8.5 ppm (d, 2H, Ar-H), ~7.7 ppm (d, 2H, Ar-H), ~2.5 ppm (s, 3H, CH₃) |
| ¹³C NMR | ~169 ppm (tetrazine-C), ~160 ppm (tetrazine-C-Ar), Aromatic carbons (~140-128 ppm), ~22 ppm (CH₃) |
| HRMS (ESI+) | Calculated m/z for [C₉H₉N₄]⁺: 173.0822, Found: [M+H]⁺ |
| UV-Vis | λmax ~ 530 nm |
Note: The exact chemical shifts in NMR can vary depending on the solvent used.
Characterization Workflow
Caption: Workflow for the characterization of 3-(4-methylphenyl)-1,2,4,5-tetrazine.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 3-(4-methylphenyl)-1,2,4,5-tetrazine, a valuable building block in various chemical and biological applications. The described synthetic protocol is based on well-established methodologies, and the characterization workflow outlines the necessary analytical techniques to ensure the structural integrity and purity of the final product. By adhering to the outlined procedures and safety precautions, researchers can confidently prepare and validate this important chemical entity for their specific research needs. The unique properties of this and other tetrazine derivatives continue to drive innovation in fields such as bioorthogonal chemistry, with significant potential for advancements in drug development and diagnostics.[10][11]
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- 1,2,4,5-Tetrazine-based Click Reactions in Bioorthogonal Chemistry.
- SYNTHESIS, STRUCTURE, PROPERTIES OF 1,2,4,5-TETRAZINES A.D. Kotov1, D.Yu. Samarenkova1, E.A. Vasilyeva2,1, I.K. Proskurina1.
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjug
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- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation | Bioconjugate Chemistry - ACS Public
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- Cas 37385-31-2,1,2,4,5-Tetrazine, 3-(4-methylphenyl)- | lookchem.
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